

# Cost-effectiveness analysis of Carbetocin versus standard uterotonics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Cargutocin |           |
| Cat. No.:            | B1668442   | Get Quote |

## Carbetocin vs. Standard Uterotonics: A Cost-Effectiveness Analysis

A Comparative Guide for Researchers and Drug Development Professionals

Postpartum hemorrhage (PPH) remains a leading cause of maternal morbidity and mortality worldwide. Uterotonic agents are essential for preventing and treating PPH by promoting uterine contractions. For decades, oxytocin has been the standard of care. However, the introduction of Carbetocin, a long-acting oxytocin analogue, has prompted extensive research into its comparative efficacy, safety, and cost-effectiveness. This guide provides an objective comparison of Carbetocin and standard uterotonics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

### **Quantitative Data Summary**

The cost-effectiveness of Carbetocin compared to standard uterotonics, primarily oxytocin, has been evaluated in various healthcare settings. The following tables summarize the key quantitative data from these analyses.

# Table 1: Cost-Effectiveness of Carbetocin vs. Oxytocin in Vaginal Delivery



| Country/Regio<br>n | Incremental<br>Cost per<br>Patient         | Incremental<br>QALYs Gained<br>per Patient | Incremental<br>Cost-<br>Effectiveness<br>Ratio (ICER)               | Key Findings                                                                                  |
|--------------------|--------------------------------------------|--------------------------------------------|---------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| United Kingdom     | -£55 (Cost<br>Saving)[1][2]                | 0.0001[1][3]                               | Carbetocin is dominant (less costly and more effective)[1]          | Carbetocin utilization leads to lower treatment costs and fewer PPH events.[1][2]             |
| Colombia           | Col\$ 85,259<br>(Increased Cost)<br>[4][5] | 0.0001[4][5]                               | Above the cost-<br>effectiveness<br>threshold for<br>Colombia[4][5] | Carbetocin is more effective but not cost- effective for vaginal delivery in this setting.[5] |
| Philippines        | US\$17.49<br>(Increased Cost)<br>[6]       | 0.000405[6]                                | US\$43,164 per<br>QALY gained[6]                                    | Carbetocin is not considered cost-effective for vaginal delivery. [6][7]                      |

QALY: Quality-Adjusted Life Year

## Table 2: Cost-Effectiveness of Carbetocin vs. Oxytocin in Cesarean Section



| Country/Regio<br>n | Incremental<br>Cost per<br>Patient       | Incremental<br>QALYs Gained<br>per Patient | Incremental<br>Cost-<br>Effectiveness<br>Ratio (ICER)         | Key Findings                                                                                                         |
|--------------------|------------------------------------------|--------------------------------------------|---------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Hong Kong          | -US\$29 (Cost<br>Saving)[8][9]           | 0.00059[8][9]                              | Carbetocin is dominant (less costly and more effective)[8]    | Carbetocin was accepted as cost-effective in >99.7% of simulations at a willingness-to-pay of zero USD/QALY.[8][9]   |
| Colombia           | -Col\$ 20,116<br>(Cost Saving)[4]<br>[5] | 0.0033[4][5]                               | Carbetocin is dominant (less costly and more effective)[4][5] | Carbetocin is a dominant alternative for the prevention of PPH in high-risk patients undergoing cesarean section.[5] |
| Ecuador            | US\$16.26<br>(Increased Cost)<br>[10]    | 0.0067 DALYs<br>averted                    | US\$2,432.89 per<br>DALY averted                              | Carbetocin is highly cost- effective for the primary prevention of hemorrhage during cesarean delivery.[10]          |
| Philippines        | US\$13.19<br>(Increased Cost)<br>[6]     | 0.001[6]                                   | US\$13,187 per<br>QALY gained[6]                              | Carbetocin is not considered cost-effective for cesarean section at its current price.[6][7]                         |



|                |                   |                   |                   | Carbetocin was reported to be |
|----------------|-------------------|-------------------|-------------------|-------------------------------|
|                |                   |                   | Cost-effective at | cost-saving                   |
|                | Not explicitly    | Not explicitly    | a threshold of    | versus oxytocin               |
| United Kingdom | stated, but cost- | stated, but cost- | £20,000 per       | for the                       |
|                | effective[1]      | effective[1]      | QALY in 70.5%     | prevention of                 |
|                |                   |                   | of scenarios.[1]  | PPH following                 |
|                |                   |                   |                   | caesarean                     |
|                |                   |                   |                   | section.[1]                   |

QALY: Quality-Adjusted Life Year; DALY: Disability-Adjusted Life Year

## **Experimental Protocols**

The clinical evidence comparing Carbetocin and standard uterotonics is primarily derived from randomized controlled trials (RCTs). The methodologies of these trials share common elements, which are outlined below.

### **Patient Population**

Participants are typically pregnant women at term, undergoing either vaginal delivery or cesarean section. Many studies focus on patients with at least one risk factor for PPH, such as multiple pregnancy, placenta previa, or a history of PPH.[11]

### **Intervention and Comparator**

- Intervention Group: Receives a single dose of Carbetocin, typically 100 μg, administered intravenously (IV) or intramuscularly (IM) immediately after the delivery of the baby.[7][9][12]
- Comparator Group: Receives a standard uterotonic, most commonly oxytocin. Oxytocin
  administration protocols vary significantly between trials, ranging from a 5 IU IV bolus to a 30
  IU infusion over several hours.[7][13][14]

#### **Outcome Measures**

The primary outcomes in these trials are typically the incidence of PPH, often defined as blood loss ≥500 mL or ≥1000 mL, and the need for additional uterotonic agents.[2][10] Secondary



#### outcomes often include:

- Mean estimated blood loss
- Changes in hemoglobin and hematocrit levels[15]
- The need for blood transfusion[16]
- The need for uterine massage[17]
- Incidence of adverse effects such as nausea, vomiting, and changes in blood pressure.

#### **Measurement of Blood Loss**

Accurate measurement of blood loss is crucial. Methods used in clinical trials include:

- Gravimetric method: Weighing of all blood-soaked materials (swabs, drapes).[8]
- Calibrated collection drapes: Using drapes with markings to quantify blood volume.
- Visual estimation: While common in clinical practice, it is considered less accurate for research purposes.[18]

## Signaling Pathways and Experimental Workflow Signaling Pathway of Uterotonics

Carbetocin, as a synthetic analogue of oxytocin, exerts its effect through the same signaling pathway. Both molecules bind to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) located on the smooth muscle cells of the uterus.[19][20][21] This binding initiates a cascade of intracellular events, primarily through the Gq/PLC/IP3 pathway, leading to an increase in intracellular calcium concentration and subsequent myometrial contraction.[18]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. conceptfoundation.org [conceptfoundation.org]
- 2. Room temperature stable carbetocin for the prevention of postpartum haemorrhage during the third stage of labour in women delivering vaginally: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Standardized Oxytocin Administration Protocol After Delivery to Reduce the Treatment of Postpartum Hemorrhage PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implementing Heat-Stable Carbetocin for Postpartum Haemorrhage Prevention in Low-Resource Settings: A Rapid Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of assessing postpartum blood loss for the detection of postpartum haemorrhage: evidence-to-decision framework WHO recommendations on the assessment of postpartum blood loss and use of a treatment bundle for postpartum haemorrhage NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Carbetocin Versus Oxytocin in the Prevention of Post Partum Haemorrhage (PPH) in Women Undergoing Caesarean Sections for Placenta Previa: A Randomised Controlled Trial [ctv.veeva.com]
- 8. Measurement of blood loss during postpartum haemorrhage PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijrcog.org [ijrcog.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines NCBI Bookshelf [ncbi.nlm.nih.gov]







- 15. Carbetocin versus Oxytocin with or without Tranexamic Acid for Prophylactic Prevention of Postpartum Hemorrhage after a Vaginal Delivery: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carbetocin for preventing postpartum haemorrhage PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of blood loss for the diagnosis of postpartum hemorrhage: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 19. mcascientificevents.eu [mcascientificevents.eu]
- 20. Utilization of carbetocin for prevention of postpartum hemorrhage after cesarean section: a randomized clinical trial ProQuest [proquest.com]
- 21. Carbetocin vs Oxytocin for Postpartum Hemorrhage · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [Cost-effectiveness analysis of Carbetocin versus standard uterotonics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668442#cost-effectiveness-analysis-of-carbetocin-versus-standard-uterotonics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com